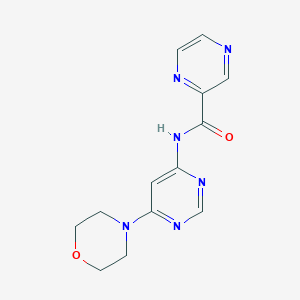

N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c20-13(10-8-14-1-2-15-10)18-11-7-12(17-9-16-11)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,16,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUYVCBYESMIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with morpholinopyrimidine derivatives. One common method includes the use of coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the carboxamide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).

Substitution: NBS, NCS, in solvents like dichloromethane (DCM) or acetonitrile.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated pyrazine derivatives, which can be further utilized in various chemical and biological studies .

Scientific Research Applications

Biological Activities

Antibacterial Properties

Research indicates that N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide exhibits significant antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli ST131. These strains are known for their resistance to multiple antibiotics, making them a critical target for new antibacterial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of inflammatory mediators by targeting enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition occurs at both the mRNA and protein levels, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Antitubercular Activity

this compound has shown activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent. This property is particularly relevant given the global resurgence of tuberculosis and the need for effective treatments against resistant strains.

Therapeutic Applications

This compound has potential applications in treating various diseases due to its diverse biological activities:

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

- In Vitro Studies: Laboratory studies have demonstrated its ability to inhibit bacterial growth in cultures of antibiotic-resistant strains, highlighting its potential as a novel therapeutic option.

- Animal Models: Preclinical trials using animal models have indicated promising results in reducing inflammation and bacterial load, supporting further development for clinical use .

Mechanism of Action

The mechanism of action of N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells . This inhibition is achieved through hydrophobic interactions with the active sites of these enzymes, thereby reducing inflammation and exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- The morpholino group in "this compound" balances hydrophilicity and lipophilicity, likely improving bioavailability compared to highly halogenated analogs.

Antimycobacterial Activity

Key Observations :

Key Observations :

- Bulky substituents (e.g., tert-butyl) enhance antifungal and photosynthesis-inhibiting activities, possibly by disrupting membrane integrity or electron transport .

Structure-Activity Relationships (SAR)

Halogenation : Chlorine or iodine at R1/R3 positions increases lipophilicity and antimycobacterial potency but may reduce solubility .

Morpholino Group: Introduces polarity, improving solubility and non-toxicity without compromising activity .

Heterocyclic Moieties : Pyrimidine (as in the target compound) or thiazole (e.g., ) rings enhance target specificity through π-π stacking or hydrogen bonding.

Bulkier Substituents : tert-Butyl groups improve antifungal activity but may hinder membrane transport .

Biological Activity

N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including pain modulation, satiety, and stress response.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of pyrimidine-4-carboxamides have revealed important insights into the design of effective NAPE-PLD inhibitors. For instance, modifications to the morpholine group and the introduction of different substituents have been shown to significantly affect the potency of these compounds. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating their effectiveness in reducing NAE levels in biological systems .

Inhibition of NAPE-PLD

The biological activity of this compound has been evaluated through biochemical assays that measure its inhibitory potency against NAPE-PLD. These assays typically utilize membrane lysates from cells overexpressing human NAPE-PLD, with results indicating that this compound can effectively decrease enzyme activity and, consequently, NAE production .

Cytotoxicity Studies

In addition to its inhibitory effects on NAPE-PLD, the cytotoxicity of this compound has been assessed against various cancer cell lines. The compound exhibited moderate cytotoxicity against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells, with IC50 values suggesting potential as an anticancer agent. The SAR studies indicated that electron-donating groups on the aromatic ring enhance cytotoxicity, highlighting the importance of structural modifications in optimizing therapeutic effects .

Case Studies

- Study on Anti-Tubercular Activity : In a related study, derivatives of pyrazine carboxamides were synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed significantly higher activity than standard treatments, suggesting that modifications similar to those made in this compound could lead to new anti-TB agents .

- Cytotoxicity Assessment : A series of compounds including derivatives similar to this compound were evaluated for their cytotoxic effects on human embryonic kidney cells. The results indicated a dose-dependent response with specific derivatives showing promising low IC50 values, which warrants further investigation into their mechanisms of action .

Data Summary

| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | NAPE-PLD | Low Micromolar | Inhibitor |

| Related Pyrazine Derivative | M. tuberculosis | ≤ 2 | Anti-TB |

| Cytotoxic Derivative 1 | A549 Cells | Moderate | Anticancer |

| Cytotoxic Derivative 2 | PC-3 Cells | Moderate | Anticancer |

Q & A

Q. What are the common synthetic routes for N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A standard approach involves reacting a pyrazine-2-carboxylic acid derivative with a morpholine-substituted pyrimidine amine in the presence of a coupling agent (e.g., EDC/HOBt) and a polar aprotic solvent like DMF. Reaction progress is monitored via TLC, and purification is achieved through column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity.

- IR spectroscopy to validate amide bond formation (C=O stretch ~1650 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX software for refinement) .

Q. What biological activities have been reported for this compound?

Preliminary studies highlight antitubercular and antimicrobial properties. For example, derivatives with nitro or halogen substituents exhibit MIC values of 12.5–32 µg/mL against Mycobacterium tuberculosis H37Rv. Activity is often linked to interactions with enzymes like mycolic acid cyclopropane synthase .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

X-ray diffraction reveals intramolecular N–H⋯N hydrogen bonds and π–π stacking interactions. For instance, monoclinic vs. triclinic polymorphs show dihedral angle variations (61–84°) between pyrazine and pyridine rings, impacting supramolecular frameworks. SHELXL refinement and PLATON analysis are critical for validating space groups and symmetry .

Q. How can contradictions in biological activity data across studies be addressed methodologically?

Discrepancies in MIC values (e.g., 12.5 vs. 32 µg/mL) may arise from assay conditions (e.g., bacterial strain variability, inoculum size). Standardizing protocols (CLSI guidelines) and using isogenic mutant strains can reduce variability. Cross-validation with in silico docking (e.g., against CmaA2 or HTT targets) clarifies structure-activity relationships (SAR) .

Q. What computational strategies predict binding modes and selectivity for this compound?

Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like Huntington’s disease-associated HTT protein. Pharmacophore modeling identifies critical hydrogen-bond acceptors (pyrazine N) and hydrophobic pockets (morpholine ring). QSAR studies optimize logP and polar surface area for blood-brain barrier penetration .

Q. How can synthetic routes be optimized to improve yield and scalability?

- Solvent optimization : Replacing DMF with acetonitrile reduces side reactions.

- Catalyst screening : Pd(OAc)₂/Xantphos enhances coupling efficiency in Suzuki reactions.

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h (70°C, 150 W) .

Q. What structural modifications enhance pharmacological properties while minimizing toxicity?

- Electron-withdrawing groups (e.g., –CF₃, –NO₂) on the pyrimidine ring improve antitubercular activity (MIC <6.25 µg/mL).

- Piperazine substitution for morpholine increases solubility (cLogP reduction by 0.5–1.0).

- In vitro cytotoxicity assays (HEK-293 cells) confirm selectivity indices >10 for lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.